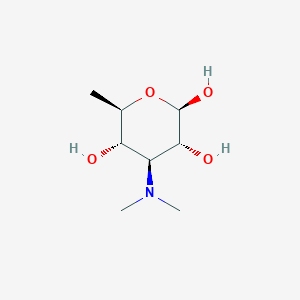
beta-D-Mycaminosepyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Mycaminosepyranose: is a complex organic compound with a molecular formula of C8H17NO4 and a molecular weight of 191.2249 It is a type of mycaminose, which is a class of compounds derived from amino sugars
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through chemical reactions involving the modification of simpler sugars
Biotechnological Methods: Enzymatic synthesis using specific enzymes can also be employed to produce this compound. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods:
Large-Scale Chemical Synthesis: Industrial production often involves large-scale chemical synthesis, where the compound is produced in bulk using optimized reaction conditions to ensure high yield and purity.
Fermentation: Some industrial processes utilize microbial fermentation, where specific microorganisms are cultured to produce this compound as a secondary metabolite.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituting group.
Scientific Research Applications
Chemistry: Beta-D-Mycaminosepyranose is used as a building block in the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.
Biology: The compound is used in biological research to study the role of amino sugars in cellular processes. It can also be used as a substrate in enzymatic assays.
Medicine: this compound has potential applications in the development of new drugs. Its derivatives are being investigated for their therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: In the food industry, this compound can be used as a food additive or preservative. It is also explored for its potential use in biodegradable materials and biofuels.
Mechanism of Action
The mechanism by which Beta-D-Mycaminosepyranose exerts its effects depends on its specific application. In medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling pathways, and gene expression regulation.
Comparison with Similar Compounds
Levoglucosan: Another mycaminose, levoglucosan, is structurally similar but has different functional groups and properties.
Glucosamine: A well-known amino sugar with applications in joint health supplements.
Does this cover everything you were looking for, or is there something more specific you'd like to know about?
Properties
CAS No. |
48132-59-8 |
|---|---|
Molecular Formula |
C8H17NO4 |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-4-(dimethylamino)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C8H17NO4/c1-4-6(10)5(9(2)3)7(11)8(12)13-4/h4-8,10-12H,1-3H3/t4-,5+,6-,7-,8-/m1/s1 |
InChI Key |
DIOQKPOBSJVSJS-OZRXBMAMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)N(C)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















